molecular formula C5H2Cl2F2N2 B3390625 2,6-Dichloro-3,5-difluoro-4-aminopyridine CAS No. 1121583-29-6

2,6-Dichloro-3,5-difluoro-4-aminopyridine

Cat. No.: B3390625
CAS No.: 1121583-29-6
M. Wt: 198.98 g/mol
InChI Key: TWUISKGMAQMYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3,5-difluoro-4-aminopyridine is a halogenated pyridine derivative with the molecular formula C5H2Cl2F2N2. This compound is characterized by the presence of chlorine and fluorine atoms at the 2, 3, 5, and 6 positions of the pyridine ring, along with an amino group at the 4 position. It is a white to light yellow crystalline powder with a melting point of 112-114°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3,5-difluoro-4-aminopyridine can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . Another method includes the reaction of 4-amino-3,5-dichloro-2,6-difluoropyridine with sodium amide (NaNH2) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, amination, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3,5-difluoro-4-aminopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium amide (NaNH2), halogenating agents, and various catalysts. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated or aminated pyridine derivatives .

Scientific Research Applications

2,6-Dichloro-3,5-difluoro-4-aminopyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,5-difluoro-4-aminopyridine involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms and an amino group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2,6-difluoropyridin-4-amine
  • 4-Amino-3,5-dichlorodifluoropyridine
  • Fluroxypyr Ethyl Ester

Uniqueness

2,6-Dichloro-3,5-difluoro-4-aminopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms, along with the amino group, makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,6-dichloro-3,5-difluoropyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F2N2/c6-4-1(8)3(10)2(9)5(7)11-4/h(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUISKGMAQMYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1F)Cl)Cl)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121583-29-6
Record name 2,6-dichloro-3,5-difluoro-4-aminopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3,5-difluoro-4-aminopyridine
Reactant of Route 2
2,6-Dichloro-3,5-difluoro-4-aminopyridine
Reactant of Route 3
2,6-Dichloro-3,5-difluoro-4-aminopyridine
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-3,5-difluoro-4-aminopyridine
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-3,5-difluoro-4-aminopyridine
Reactant of Route 6
2,6-Dichloro-3,5-difluoro-4-aminopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.